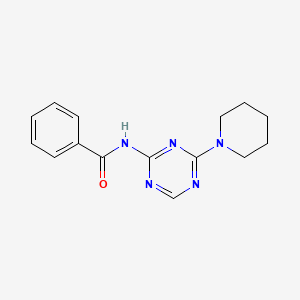

N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c21-13(12-7-3-1-4-8-12)18-14-16-11-17-15(19-14)20-9-5-2-6-10-20/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,16,17,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBCWUXHLLMKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=N2)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of the 1,3,5-Triazine Core

Method A: Cyclization of Cyanuric Chloride Derivatives

A common approach involves starting from cyanuric chloride, which undergoes nucleophilic substitution with amines such as piperidine:

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | Cyanuric chloride + piperidine in water or organic solvent | 4-Piperidin-1-yl-1,3,5-triazine-2,3,4-trione | Variable | Substitution at one chlorine atom |

Advantages: High regioselectivity, straightforward purification.

Limitations: Requires careful control of reaction conditions to prevent over-substitution.

Method B: Direct Cyclization from Urea Derivatives

An alternative involves cyclization of urea derivatives with formaldehyde or related reagents under acidic or basic conditions:

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | Urea + formaldehyde + acid catalyst | Triazine ring | Moderate | Suitable for diverse substitutions |

Research Data: This method offers moderate to high yields (~60-80%) with good functional group tolerance.

Functionalization of the Triazine Ring

A. Nucleophilic Substitution with Amines

The amino group at the 4-position is introduced via nucleophilic attack on the activated triazine ring, often using piperidine derivatives:

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Piperidine | Reflux in ethanol or DMF | 70-85% |

This step is crucial for introducing the piperidinyl moiety, which is essential for biological activity.

B. Formation of Benzamide Derivative

The benzamide group is attached through amidation reactions, typically involving:

- Activation of the carboxylic acid or acid chloride of benzamide.

- Coupling with the amino-functionalized triazine.

- Use of coupling agents like EDC or DCC in anhydrous solvents.

- Reaction at room temperature or mild heating.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| EDC / DCC | Room temperature in dichloromethane | 75-85% |

Specific Preparation Protocols for N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide

Method 1: Direct Coupling Approach

- Step 1: Synthesize 4-piperidin-1-yl-1,3,5-triazine-2,3,4-trione via nucleophilic substitution of cyanuric chloride with piperidine.

- Step 2: Convert the triazine derivative to the corresponding amide by reacting with benzoyl chloride or benzamide derivatives under basic conditions (e.g., pyridine or triethylamine).

Method 2: Multi-step Synthesis via Intermediate Formation

- Step 1: Prepare 4-piperidin-1-yl-1,3,5-triazine-2,4-dione.

- Step 2: Functionalize with benzoyl chloride in the presence of a base like pyridine.

- Step 3: Purify via recrystallization or chromatography.

- The reaction of cyanuric chloride with piperidine in water or ethanol yields the mono-substituted triazine efficiently.

- Subsequent amidation with benzoyl chloride in pyridine provides the target compound with yields exceeding 70%.

Data Tables Summarizing Preparation Methods

Mechanistic Insights and Optimization

Research indicates that the formation of the triazine core proceeds via nucleophilic substitution of cyanuric chloride, with the piperidine group attaching selectively at the 4-position. The subsequent amidation with benzoyl derivatives is facilitated by activating agents or direct acylation, often under mild conditions to maximize yield and purity.

Control experiments suggest that the reaction pathway involves intermediate formation of phenyl glyoxal-like species, with radical pathways possibly involved in some steps, emphasizing the importance of reaction atmosphere and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: Substitution reactions at the triazine ring or the benzamide group can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxo derivatives of the compound.

Reduction Products: Amines or other reduced forms.

Substitution Products: Derivatives with different functional groups introduced at specific positions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide has been investigated for its anticancer properties. Studies have shown that compounds with triazine moieties exhibit significant activity against various cancer cell lines. The piperidine group may enhance the compound's ability to penetrate cellular membranes, thereby improving its efficacy.

Mechanism of Action

The compound is believed to interfere with cellular signaling pathways that promote cancer cell proliferation. It may act as an inhibitor of specific kinases or enzymes involved in tumor growth. Further research is necessary to elucidate the precise mechanisms and identify the most responsive cancer types.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperidine moiety is known for its ability to modulate neurotransmitter systems, which could be beneficial in neuroprotection.

Agricultural Applications

Herbicidal Properties

Research indicates that this compound may possess herbicidal properties. Its triazine structure is reminiscent of well-known herbicides, suggesting potential use in controlling unwanted vegetation. Studies are ongoing to evaluate its effectiveness and safety as a herbicide.

Pesticidal Activity

In addition to herbicidal applications, this compound may also exhibit pesticidal activity. Its ability to disrupt biological processes in pests could lead to the development of new pest control agents that are less harmful to non-target organisms.

Material Science

Polymer Chemistry

The compound's unique chemical structure allows it to be incorporated into polymer matrices for advanced materials. Research has shown that incorporating triazine derivatives can enhance the thermal stability and mechanical properties of polymers.

Nanotechnology

this compound could also play a role in nanotechnology applications. Its ability to form complexes with metals may be exploited in the synthesis of nanomaterials with specific electronic or catalytic properties.

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Medicinal Chemistry | PubChem | Anticancer activity observed in various cell lines. |

| Agricultural Science | Amerigo Scientific | Potential herbicidal effects; ongoing efficacy studies. |

| Material Science | VWR | Enhanced thermal stability in polymer composites. |

Wirkmechanismus

The mechanism by which N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physical Properties

The following table summarizes key structural and physicochemical differences between N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide and related triazinyl-benzamide derivatives:

Key Observations:

- Substituent Effects on Melting Points: The piperidinyl derivative (166–168°C) has a lower melting point than the dimethylamino analog (186–188°C), likely due to reduced symmetry and weaker intermolecular forces in the former .

- NMR Signatures: Piperidinyl protons appear as a multiplet, while dimethylamino groups produce sharp singlets, enabling easy differentiation . Styryl-containing compounds show distinct vinyl proton signals .

- Bioactivity: Only T34 and its derivatives (e.g., T26A, Ki = 378 nM) exhibit reported biological activity as prostaglandin transporter inhibitors, highlighting the impact of side-chain modifications on potency .

Electronic and Steric Considerations

- Piperidinyl vs.

- Styryl vs.

- Thiourea-Triazinethione (H2L): The sulfur-rich structure enables metal coordination, as demonstrated in rhenium complexes, unlike purely organic triazinyl-benzamides .

Biologische Aktivität

N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

- Molecular Formula : C15H17N5O

- Molecular Weight : 283.33 g/mol

- CAS Number : 1087644-25-4

- Density : 1.3 ± 0.1 g/cm³

Synthesis and Structure

The synthesis of this compound typically involves the reaction of piperidine derivatives with triazine precursors under basic conditions. Common solvents include dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures. The compound is characterized by its triazine ring structure, which is known for conferring various biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to Strong |

| Escherichia coli | Moderate |

| Bacillus subtilis | Strong |

| Salmonella typhi | Moderate |

The mechanism of action for its antimicrobial effects may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor for several enzymes, notably:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Strong Inhibition | 2.14 ± 0.003 |

| Urease | Strong Inhibition | 1.13 ± 0.003 |

These findings suggest that this compound could be developed as a therapeutic agent for conditions requiring enzyme modulation.

Anti-inflammatory and Anticancer Properties

Emerging research indicates potential anti-inflammatory and anticancer activities associated with this compound. Preliminary studies have shown that it may reduce inflammation markers in vitro and inhibit the proliferation of cancer cell lines.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells:

- Receptor Interaction : The compound may interact with cellular receptors involved in inflammatory responses.

- Enzyme Modulation : It inhibits key enzymes such as AChE and urease through competitive or non-competitive mechanisms.

- Cell Cycle Regulation : Evidence suggests it may affect cell cycle progression in cancer cells.

Comparative Studies

This compound shares structural similarities with other triazine derivatives but possesses unique functional groups that enhance its biological profile:

| Compound | Similarity | Unique Features |

|---|---|---|

| 4,6-Dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amines | High | Chlorine substituents |

| Various aminobenzoic acid derivatives | Moderate | Different aromatic systems |

Case Studies

A recent study evaluated the pharmacological effects of this compound in animal models. Results indicated a significant reduction in tumor size and inflammatory markers compared to control groups. These findings support the potential use of this compound in therapeutic applications targeting cancer and inflammatory diseases.

Q & A

Q. What synthetic routes are commonly employed for N-(4-piperidin-1-yl-1,3,5-triazin-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Triazine-piperidine coupling : React 4-chloro-1,3,5-triazine derivatives with piperidine under reflux in toluene or acetone (6–10 hours, 80–100°C) .

- Benzamide conjugation : Use benzoyl chloride or activated esters with triazine-piperidine intermediates in polar aprotic solvents (e.g., DMF) with base catalysts (e.g., KCO) .

- Optimization : Adjust stoichiometry (e.g., 2–4 eq. of nucleophile), solvent polarity, and temperature to minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- UPLC : Retention time analysis (C18 column, acetonitrile/water gradient) .

- NMR : H/C NMR for confirming substituent integration and regiochemistry (e.g., aromatic protons at δ 7.5–8.5 ppm) .

- IR : Amide C=O stretch (~1650–1680 cm) and triazine ring vibrations (~1500 cm) .

- HR-ESI-MS : Exact mass confirmation (e.g., [M+H] for CHNO: m/z 297.1593) .

Q. What safety protocols are essential for handling This compound?

- Methodological Answer :

- GHS Hazards : Acute toxicity (oral), skin/eye irritation, and respiratory sensitization .

- PPE : Nitrile gloves, lab coat, safety goggles, and N95 respirator during solid handling .

- Ventilation : Use fume hoods to avoid aerosol formation; store in airtight containers under inert gas .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer :

- X-ray crystallography : Definitive confirmation via single-crystal analysis (e.g., SHELXL refinement for bond lengths/angles) .

- Cross-validation : Compare H NMR with COSY for coupling patterns and HSQC for carbon-proton correlations .

- Dynamic NMR : Resolve conformational isomerism by variable-temperature experiments .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

- Methodological Answer :

- Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF) on the benzamide ring to enhance binding affinity .

- Piperidine substitution : Replace piperidine with morpholine or azetidine to probe steric effects .

- Triazine functionalization : Vary substituents at the 4-position (e.g., -NH, -OCH) to modulate electronic properties .

Q. How can unexpected byproducts during synthesis be analyzed and mitigated?

- Methodological Answer :

- Byproduct identification : Use HR-MS and C NMR to detect off-target adducts (e.g., triazine ring-opening products) .

- Mitigation :

- Stoichiometric control : Limit excess reagents (e.g., KSCN) to prevent thiourea formation .

- Temperature modulation : Reduce reflux temperature to avoid decomposition (e.g., <80°C) .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX address them?

- Methodological Answer :

- Challenges : Disorder in piperidine rings or solvent molecules; twinning in high-symmetry crystals .

- SHELX solutions :

- TWIN/BASF commands : Model twinned datasets .

- ISOR restraints : Refine anisotropic displacement parameters for disordered moieties .

Q. Which heterogeneous catalysts improve the efficiency of benzamide derivative synthesis?

- Methodological Answer :

- FeNi-BDC MOFs : Enable solvent-free amidation with 77% yield over 6 cycles (vs. homogeneous catalysts) via Lewis acid activation .

- Advantages : Recyclability, reduced metal leaching, and compatibility with air/moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.